1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
1-[2-(2-Furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a pyrimido-benzimidazole derivative characterized by a 2-methyl group on the pyrimidine ring and a 2-furyl-2-oxoethyl substitution at the N-1 position. The furyl-oxoethyl moiety introduces unique electronic and steric properties, which may enhance solubility and receptor-binding interactions compared to simpler analogs .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-9-16(22)20-13-6-3-2-5-12(13)18-17(20)19(11)10-14(21)15-7-4-8-23-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCSKMXQZAPWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural or its derivatives under acidic or basic conditions.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to form the pyrimido[1,2-a]benzimidazole structure with the desired substituents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various biological pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
- Case Study : In vitro studies on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with the compound, suggesting its potential use as a chemotherapeutic agent .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens.
- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
- Case Study : A study reported that 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : It is believed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
- Case Study : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
P2X Receptor Antagonism
The compound has been identified as an antagonist for P2X receptors, which play a role in various physiological processes including pain sensation and inflammation.
- Therapeutic Implications : As a P2X receptor antagonist, it may be useful in developing treatments for chronic pain and inflammatory disorders.
- Case Study : Experimental data showed that the compound effectively reduced pain responses in animal models by blocking P2X3 receptor activity .
Comparative Data Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis via caspase activation | Dose-dependent reduction in cell viability |
| Antimicrobial Properties | Inhibits bacterial growth | Effective against Staphylococcus aureus and E. coli |
| Neuroprotective Effects | Mitigates oxidative stress | Improved cognitive function in Alzheimer's models |
| P2X Receptor Antagonism | Blocks P2X3 receptor activity | Reduced pain responses in animal models |
Mechanism of Action
The mechanism of action of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls . The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
a) 2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2)
- Structure : Lacks the 2-furyl-2-oxoethyl group at N-1, featuring only a 2-methyl group on the pyrimidine ring.
- Properties : Molecular weight = 199.21 g/mol; predicted density = 1.47 g/cm³; boiling point = 351.4°C .
- Significance: Serves as the base scaffold for more complex derivatives.
b) 1-(2-Hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
- Structure : Contains a hydroxyethyl group at N-1 instead of the furyl-oxoethyl chain.
- Properties : The hydroxyethyl group increases hydrophilicity, improving aqueous solubility. However, the lack of the furyl ring may diminish aromatic stacking interactions in biological systems .
c) N-(Substituted Phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Structure : Features a carboxamide-linked phenyl group and a bipyridine moiety.
- Significance : Demonstrated pharmacological activity in preliminary studies, likely due to the carboxamide group’s hydrogen-bonding capacity . Compared to the target compound, this derivative has a bulkier structure, which may affect membrane permeability .
d) 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one (7e)
- Structure: A benzimidazole derivative with a 4-chlorophenyl-oxoethyl group and a fluorophenyl-propenone chain.
- Properties : Molecular weight = 418.20 g/mol; melting point = 231–232°C; characterized by NMR and MS .
- However, the furyl group in the target compound may offer better metabolic stability compared to halogenated analogs .
Physicochemical and Spectroscopic Properties
*Estimated based on structural additions.
Biological Activity
The compound 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole derivatives, which have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 199.21 g/mol
- CAS Number : 50290-51-2
The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, coordination compounds involving zinc and benzimidazole derivatives showed enhanced anticancer activity against glioblastoma, neuroblastoma, and lung carcinoma cell lines compared to standard treatments like etoposide .
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| Zinc-BDZ Complex | Glioblastoma (T98G) | 5.0 | |
| Zinc-BDZ Complex | Neuroblastoma (SK-N-AS) | 7.0 | |
| Zinc-BDZ Complex | Lung Carcinoma (A549) | 6.5 |
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that certain derivatives displayed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
The compound has shown promise as an antiviral agent. Research indicates that benzimidazole derivatives can inhibit viral replication by targeting specific viral enzymes or pathways, making them potential candidates for antiviral drug development .
The biological activities of 1-[2-(2-furyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one are largely attributed to its ability to interact with key biomolecules:
- DNA Binding : The compound may induce interstrand cross-links in DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation and viral replication.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of various benzimidazole derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against cancer cell lines with a mechanism involving apoptosis induction.
- Antimicrobial Evaluation : A series of tests conducted on synthesized benzimidazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, providing evidence for their potential use as antimicrobial agents.
Q & A
Advanced Research Question
- In vitro assays : Antibacterial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative strains . Anticancer potential is assessed using MTT assays on cell lines (e.g., IC₅₀ values) .
- Data reconciliation : Discrepancies arise from variations in assay conditions (e.g., pH, serum content) or cell-line specificity. Meta-analyses comparing logP, solubility, and steric parameters help contextualize results .
How can QSAR models predict the compound’s bioactivity, and which molecular descriptors are most relevant?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:
- Lipophilicity (logP) : Impacts membrane permeability.
- Electrostatic potential : Furyl and oxoethyl groups influence hydrogen bonding .
- Steric parameters : Methyl and benzimidazole substituents affect receptor binding.
Validation involves comparative molecular field analysis (CoMFA) and leave-one-out cross-validation to ensure predictive robustness .
What computational strategies are employed to study its binding mechanisms with biological targets?
Advanced Research Question
- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with enzymes (e.g., HIV-1 protease ).
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD simulations : NAMD or GROMACS models dynamic binding stability over 50–100 ns trajectories .
How do researchers resolve contradictions in reported crystallographic data, such as bond-length anomalies?
Advanced Research Question
Discrepancies in X-ray data are addressed by:
- Multi-software validation : Cross-checking refinements with SHELXL, Olex2, and WinGX .
- Twinned data analysis : SHELXL’s TWIN command resolves overlapping reflections in challenging crystals .
- Hirshfeld surface analysis : Visualizes intermolecular interactions to validate packing modes .
What strategies ensure selective pharmacological activity while minimizing off-target toxicity?
Advanced Research Question
- Selectivity profiling : Panel screening against related enzymes (e.g., kinases vs. proteases) .
- Prodrug design : Masking reactive groups (e.g., esterification of oxoethyl) improves target specificity .
- Metabolic studies : LC-MS/MS identifies major metabolites in hepatic microsomes to predict toxicity .
How are thermal stability and degradation pathways analyzed for this compound?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Measures weight loss (e.g., 5% degradation at 200°C) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~230°C) .
- GC-MS degradation profiling : Detects volatile byproducts (e.g., furan derivatives) under pyrolytic conditions .
What role do substituents (e.g., furyl, methyl) play in modulating its biological and physicochemical properties?
Advanced Research Question
- Furyl group : Enhances π-π stacking with aromatic residues in target proteins .
- Methyl substituent : Increases steric bulk, reducing off-target binding but potentially lowering solubility .
- Oxoethyl linker : Facilitates hydrogen bonding with catalytic site residues (e.g., Asp25 in HIV-1 protease) .
How are crystallography software packages (e.g., SHELX, ORTEP) applied to resolve complex hydrogen-bonding networks?
Basic Research Question
- SHELXL : Refines hydrogen atom positions using restraints (AFIX commands) and analyzes residual density maps for missing interactions .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement, critical for modeling disorder in furyl groups .
- WinGX : Integrates data merging and symmetry checks to validate space group assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
